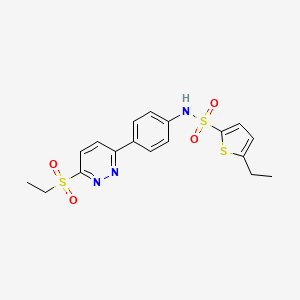
5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has sulfonamide and ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings (thiophene and pyridazine) likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might be involved in hydrogen bonding, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and sulfonamide might affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Environmental Monitoring and Human Exposure
Studies have highlighted the presence and implications of perfluorinated sulfonamides, closely related to the chemical , in various environments and their potential impact on human exposure. Notable research includes:
Occurrence in Indoor and Outdoor Environments :
- Research conducted in Ottawa, Canada, focused on perfluorinated alkyl sulfonamides (PFASs) used in consumer products. The study uncovered significant data on the occurrence and source strength of PFASs, such as N-methylperfluorooctane sulfonamidoethanol and N-ethylperfluorooctane sulfonamidoethanol, in indoor air and house dust. It emphasized the higher concentrations indoors, suggesting indoor air as a critical source of PFASs to the outside environment, and detailed the challenges in predicting PFAS partitioning using existing models due to their high activity coefficient in octanol or dust being oversaturated with PFASs (Shoeib et al., 2005).
Human Exposure Assessment :
- A study on the serum concentrations of 11 polyfluoroalkyl compounds (PFCs) in the U.S. population, as part of the National Health and Nutrition Examination Survey, provided baseline data for exposure levels to various PFCs, including perfluorooctane sulfonate and perfluorooctanoic acid. This study is critical in setting research priorities and understanding exposure pathways and potential health impacts (Calafat et al., 2007).
Maternal-Fetal Transfer :
- Investigation into the maternal-fetal transfer of perfluoroalkyl acid precursors, including perfluorooctane sulfonamide, underscored the prenatal exposure and placental transfer of these compounds. The research also indicated the potential indirect source of perfluorooctanesulfonate in fetuses via maternal serum (Yang et al., 2016).
Pharmacological and Medical Research
Insights from pharmacological studies and clinical trials have elucidated the potential and limitations of sulfonamide derivatives in medical applications:
Efficacy of Carbonic Anhydrase Inhibitors :
- Clinical trials exploring the efficacy of carbonic anhydrase inhibitors, closely related to sulfonamides, demonstrated the significance of adequate drug concentration reaching target areas, like the ciliary body, for desired outcomes. Studies on drugs like 6-hydroxybenzo[b]thiophene-2-sulfonamide provided insights into the intricate factors influencing drug effectiveness and the challenges in achieving therapeutic concentrations (Werner et al., 1987).
Antimalarial Potential of Sulfones and Sulfonamides :
- Research assessing the antimalarial value of sulfones and sulfonamides highlighted the blood schizontocidal activity of these compounds against resistant strains of Plasmodium falciparum. It underlined the potential of these compounds as prophylactic or suppressive drugs, paving the way for further exploration of sulfonamides in antimalarial drug development (Degowin et al., 1966).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-3-15-9-12-18(26-15)28(24,25)21-14-7-5-13(6-8-14)16-10-11-17(20-19-16)27(22,23)4-2/h5-12,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHLTLPUFIODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

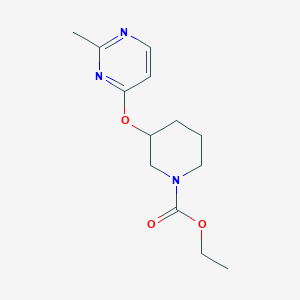
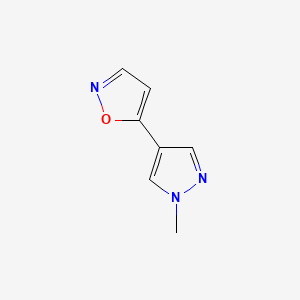
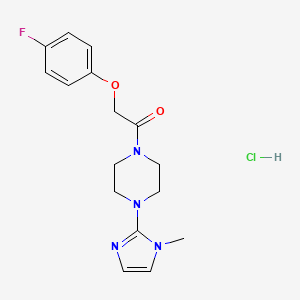

![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)
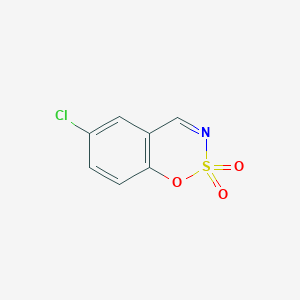
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide](/img/structure/B2629021.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2629023.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2629024.png)


![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)